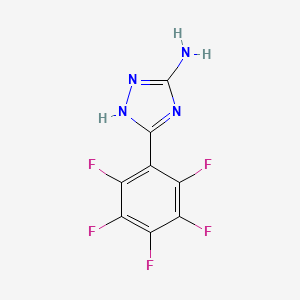
5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a perfluorophenyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of perfluorophenyl hydrazine with an appropriate nitrile compound under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and reduce reaction times. The choice of catalysts and solvents is optimized to ensure high purity and yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro-derivatives of the triazole.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the perfluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-Amino-3-(chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(methyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(perfluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as high stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C8H3F5N4 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H3F5N4/c9-2-1(7-15-8(14)17-16-7)3(10)5(12)6(13)4(2)11/h(H3,14,15,16,17) |
InChI Key |
PBEMMWGRISUJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















